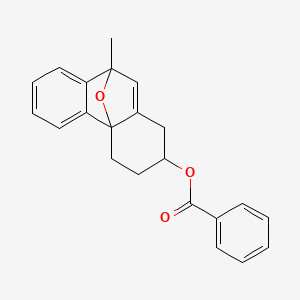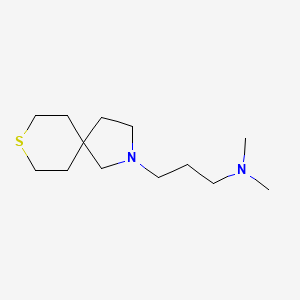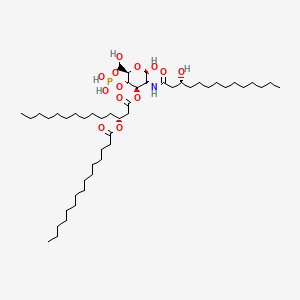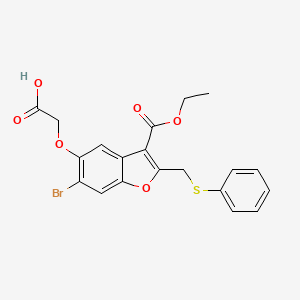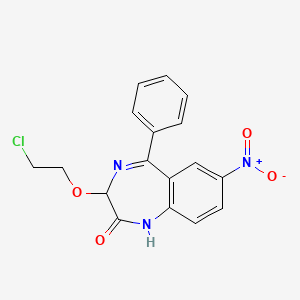
3-(beta-Chloroethoxy)-1,3-dihydro-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(beta-Chloroethoxy)-1,3-dihydro-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(beta-Chloroethoxy)-1,3-dihydro-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one typically involves the reaction of 7-nitro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one with beta-chloroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(beta-Chloroethoxy)-1,3-dihydro-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloroethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted benzodiazepines.
Scientific Research Applications
3-(beta-Chloroethoxy)-1,3-dihydro-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and sedative properties.
Industry: Utilized in the development of new pharmaceuticals and chemical compounds.
Mechanism of Action
The mechanism of action of 3-(beta-Chloroethoxy)-1,3-dihydro-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor, and the pathways involved are related to the modulation of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its strong anxiolytic effects.
Clonazepam: Used for its anticonvulsant properties.
Uniqueness
3-(beta-Chloroethoxy)-1,3-dihydro-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its beta-chloroethoxy group and nitro substitution make it different from other benzodiazepines, potentially offering unique therapeutic benefits and applications in research.
Properties
CAS No. |
61984-00-7 |
|---|---|
Molecular Formula |
C17H14ClN3O4 |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
3-(2-chloroethoxy)-7-nitro-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C17H14ClN3O4/c18-8-9-25-17-16(22)19-14-7-6-12(21(23)24)10-13(14)15(20-17)11-4-2-1-3-5-11/h1-7,10,17H,8-9H2,(H,19,22) |
InChI Key |
BCUZYWBXYVLOQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


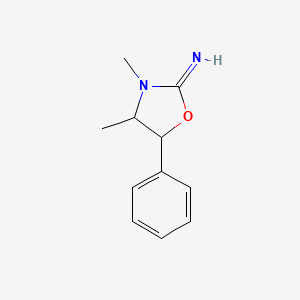
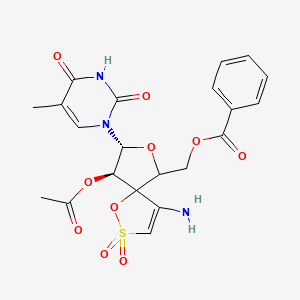
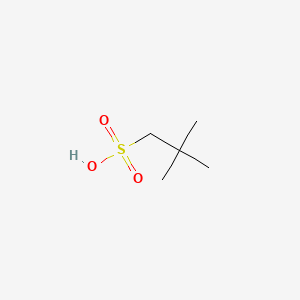

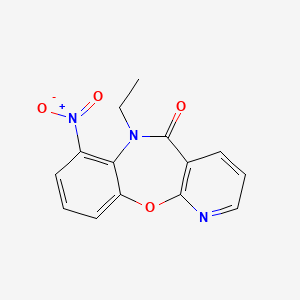
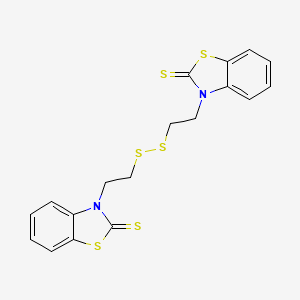
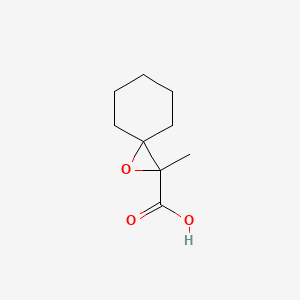
![Acetamide,N-[6-[(2-bromo-4,6-dinitrophenyl)azo]-1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]-](/img/structure/B12788228.png)

